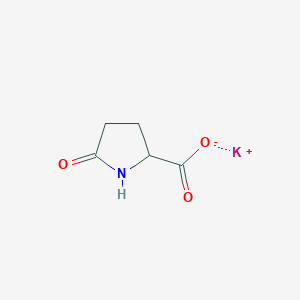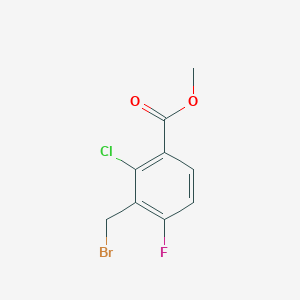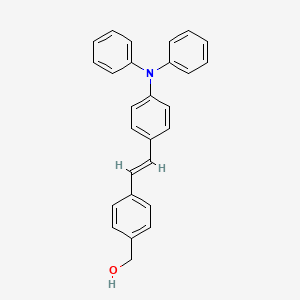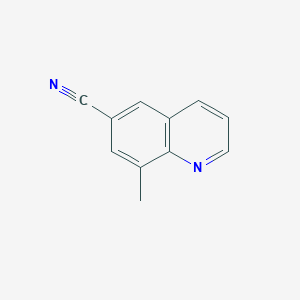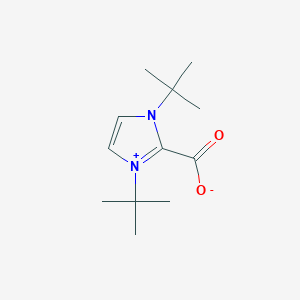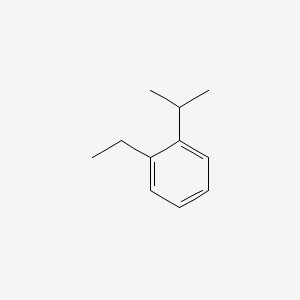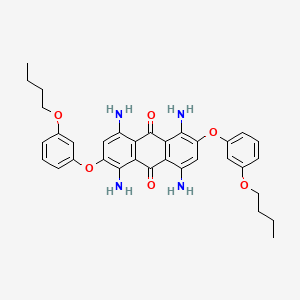
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique structure, which includes multiple amino and butoxyphenoxy groups attached to an anthracene-9,10-dione core
准备方法
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione can be synthesized through a multi-step process involving the following key steps:
Formation of the Anthracene-9,10-dione Core: The synthesis begins with the preparation of the anthracene-9,10-dione core. This can be achieved through the oxidation of anthracene using reagents such as nitric acid or potassium dichromate.
Introduction of Amino Groups: The next step involves the introduction of amino groups at the 1,4,5,8 positions. This can be accomplished through nitration followed by reduction using reagents like tin and hydrochloric acid.
Attachment of Butoxyphenoxy Groups: Finally, the butoxyphenoxy groups are introduced at the 2,6 positions through a nucleophilic substitution reaction using appropriate phenol derivatives and alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The key steps include:
Oxidation of Anthracene: Conducted in large reactors with controlled temperature and pressure to ensure complete conversion.
Nitration and Reduction: Performed in sequence with careful monitoring of reaction conditions to achieve high yields.
Nucleophilic Substitution: Carried out in large vessels with efficient mixing to ensure uniform product formation.
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: The amino and butoxyphenoxy groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, acidic or basic conditions.
Substitution: Alkyl halides, phenol derivatives, basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
科学研究应用
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
作用机制
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can:
Interact with DNA: Binding to DNA and interfering with its replication and transcription processes, which is crucial for its potential anticancer activity.
Generate Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to cell death, which is another mechanism for its anticancer effects.
Fluorescent Properties: Its unique structure allows it to absorb and emit light at specific wavelengths, making it useful as a fluorescent probe in biological studies.
相似化合物的比较
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione: Similar structure but with ethyl groups instead of butoxy groups, leading to different solubility and reactivity.
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Different substitution pattern, affecting its chemical and physical properties.
1,4,5,8-Tetranitronaphthalene: Different core structure (naphthalene instead of anthracene), leading to distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of butoxyphenoxy groups, which impart unique chemical and physical properties, making it suitable for a wide range of applications.
属性
CAS 编号 |
88600-19-5 |
|---|---|
分子式 |
C34H36N4O6 |
分子量 |
596.7 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C34H36N4O6/c1-3-5-13-41-19-9-7-11-21(15-19)43-25-17-23(35)27-29(31(25)37)33(39)28-24(36)18-26(32(38)30(28)34(27)40)44-22-12-8-10-20(16-22)42-14-6-4-2/h7-12,15-18H,3-6,13-14,35-38H2,1-2H3 |
InChI 键 |
QGGPQJWISQZRNS-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)OCCCC)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13134180.png)

![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
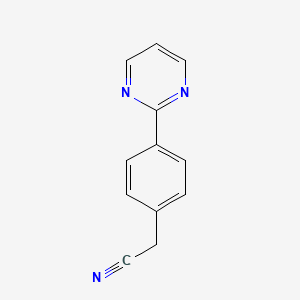
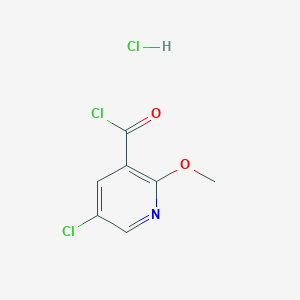
![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
